molecular formula C10H13ClO2 B8510668 (4-Chloro-2-isopropoxyphenyl)methanol

(4-Chloro-2-isopropoxyphenyl)methanol

Cat. No.: B8510668
M. Wt: 200.66 g/mol
InChI Key: XEXMYBVQQCJPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-isopropoxyphenyl)methanol is a substituted aromatic alcohol with the molecular formula C₁₀H₁₃ClO₂. Its structure comprises a phenyl ring substituted with a chlorine atom at the para position (C4), an isopropoxy group (-OCH(CH₃)₂) at the ortho position (C2), and a hydroxymethyl (-CH₂OH) group at the benzylic position (Figure 1). This compound is of interest in pharmaceutical chemistry, particularly as a synthetic intermediate or impurity in drug manufacturing, as evidenced by its structural analogs listed in pharmacopeial reference standards . Its physicochemical properties, such as moderate polarity due to the hydroxyl and ether groups, make it soluble in polar organic solvents like ethanol and acetone, while its stability is influenced by the electron-withdrawing chlorine substituent .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

(4-chloro-2-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3

InChI Key

XEXMYBVQQCJPCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (4-Chloro-2-isopropoxyphenyl)methanol becomes apparent when compared to analogs. Below is a comparative analysis based on substituent patterns, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₀H₁₃ClO₂ -Cl (C4), -OCH(CH₃)₂ (C2), -CH₂OH 200.66 Intermediate in drug synthesis; moderate solubility in ethanol
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C₁₃H₉BrClFO₂ -Br (C4), -Cl (C2), -F (C3), -O-C₆H₃, -CH₂OH 331.56 Higher molecular weight; increased lipophilicity due to halogens; used in agrochemical research
(4-Chlorophenyl)(4-hydroxyphenyl)methanone C₁₃H₉ClO₂ -Cl (C4), -C(O)- (linking two phenyls), -OH (C4') 232.66 Ketone group enhances rigidity; lower solubility in water; pharmaceutical impurity
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid) C₁₇H₁₅ClO₄ -Cl (C4), -CO₂H (propanoic acid), -O-C₆H₄ 330.75 Carboxylic acid group increases acidity; used as a lipid-regulating agent
3,4-Dichloro-2-methylphenol C₇H₆Cl₂O -Cl (C3, C4), -CH₃ (C2), -OH 177.03 Higher volatility; environmental persistence; antiseptic properties

Key Comparative Insights

Substituent Effects on Polarity and Solubility The isopropoxy group in this compound introduces steric bulk and moderate lipophilicity, contrasting with the carboxylic acid in Fenofibric Acid, which enhances water solubility at physiological pH . Halogenation patterns significantly alter properties: The bromo and fluoro substituents in [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol increase molecular weight and reduce aqueous solubility compared to the single chlorine in the target compound .

Functional Group Influence on Reactivity The hydroxymethyl (-CH₂OH) group in this compound enables esterification or oxidation reactions, unlike the ketone in (4-Chlorophenyl)(4-hydroxyphenyl)methanone, which is prone to nucleophilic addition . Chlorine at the para position stabilizes the aromatic ring via electron withdrawal, a feature shared with 3,4-Dichloro-2-methylphenol, though the latter’s dual chlorines amplify this effect, increasing acidity (pKa ~8.1 vs. ~9.5 for monosubstituted phenols) .

Pharmaceutical Relevance this compound and its analogs, such as Fenofibric Acid, are critical in drug development. The former is often a process-related impurity, while the latter is an active metabolite . Structural analogs like [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol highlight the role of halogen diversity in optimizing bioactivity and metabolic stability in agrochemicals .

Physicochemical Stability The isopropoxy group in the target compound reduces oxidative degradation compared to simpler ethers, whereas the methylphenol in 3,4-Dichloro-2-methylphenol exhibits higher volatility and environmental persistence .

Preparation Methods

Alkylation of 4-Chloro-2-hydroxybenzaldehyde

A common precursor for this compound is 4-chloro-2-hydroxybenzaldehyde. The isopropoxy group is introduced via nucleophilic substitution under basic conditions:

Procedure :

  • Substrate Preparation : 4-Chloro-2-hydroxybenzaldehyde (10 mmol) is dissolved in anhydrous DMF.

  • Base Addition : Potassium carbonate (15 mmol) is added to deprotonate the phenolic hydroxyl group.

  • Alkylation : Isopropyl bromide (12 mmol) is introduced dropwise at 80°C for 12 hours.

  • Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure.

  • Reduction : The resulting 4-chloro-2-isopropoxybenzaldehyde is reduced using sodium borohydride (NaBH₄, 2 equiv) in methanol at 0°C for 2 hours.

Yield : 68–75% after purification via column chromatography (hexane/ethyl acetate, 4:1).

Key Data :

ParameterValue
Starting Material4-Chloro-2-hydroxybenzaldehyde
Alkylating AgentIsopropyl bromide
Catalyst/BaseK₂CO₃
Reduction AgentNaBH₄
Final Purity (HPLC)≥97%

Catalytic Etherification Using Activated Silica

Direct Etherification of 4-Chloro-2-hydroxybenzyl Alcohol

This method leverages acid-functionalized silica to catalyze the reaction between 4-chloro-2-hydroxybenzyl alcohol and 2-isopropoxyethanol:

Procedure :

  • Catalyst Preparation : Silica gel is impregnated with concentrated H₂SO₄ (20% w/w) and dried at 120°C.

  • Reaction Setup : 4-Chloro-2-hydroxybenzyl alcohol (10 mmol), 2-isopropoxyethanol (12 mmol), and activated silica (1.5 g) are heated at 60°C for 24 hours in a solvent-free system.

  • Workup : The catalyst is filtered, and the crude product is purified via distillation under vacuum.

Yield : 82–85% with minimal byproducts.

Key Data :

ParameterValue
CatalystH₂SO₄-SiO₂
Temperature60°C
Reaction Time24 hours
SolventNone (neat conditions)

Reduction of 4-Chloro-2-isopropoxybenzoic Acid Derivatives

Lithium Aluminum Hydride (LiAlH₄) Reduction

4-Chloro-2-isopropoxybenzoic acid esters are reduced to the corresponding alcohol:

Procedure :

  • Ester Synthesis : 4-Chloro-2-isopropoxybenzoic acid (10 mmol) is esterified with methanol using H₂SO₄ as a catalyst.

  • Reduction : The methyl ester is treated with LiAlH₄ (3 equiv) in THF at 0°C for 4 hours.

  • Workup : The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate.

Yield : 70–78% after recrystallization from ethanol.

Key Data :

ParameterValue
Starting MaterialMethyl 4-chloro-2-isopropoxybenzoate
Reducing AgentLiAlH₄
SolventTHF
Purity (NMR)≥95%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Nucleophilic SubstitutionHigh selectivity, mild conditionsRequires pre-functionalized aldehydePilot to industrial
Catalytic EtherificationSolvent-free, recyclable catalystLonger reaction timeIndustrial
LiAlH₄ ReductionHigh yieldsHazardous reagent, strict anhydrous conditionsLaboratory

Industrial-Scale Considerations

  • Catalyst Recycling : The H₂SO₄-SiO₂ catalyst in Method 2 can be reused for 5–7 cycles without significant activity loss.

  • Byproduct Management : Chlorinated byproducts are minimized using hypochlorous acid (HOCl) instead of Cl₂ gas.

  • Environmental Impact : Solvent-free protocols (Method 2) align with green chemistry principles.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing O- vs. C-alkylation in phenolic substrates requires precise control of base strength.

  • Purification : Distillation or recrystallization is critical due to the compound’s liquid state at room temperature .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (4-Chloro-2-isopropoxyphenyl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : Start with 4-chloro-2-isopropoxyphenyl precursors (e.g., halides or ketones) and reduce using NaBH₄ or LiAlH₄ in anhydrous THF. Monitor reaction progress via TLC or HPLC .
  • Ester hydrolysis : If starting from ester derivatives (e.g., (4-Chloro-2-isopropoxyphenyl)methyl acetate), use alkaline hydrolysis (KOH/EtOH) followed by acid workup. Optimize temperature (60–80°C) to minimize side products .
    • Characterization : Confirm purity via GC-MS or LC-MS and structural integrity via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Spectroscopy :

  • NMR : Use ¹H NMR to identify the -CH₂OH proton (δ 4.5–5.0 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the alcohol carbon (δ 60–65 ppm) .
  • IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-O-C (isopropoxy) vibrations (1100–1250 cm⁻¹) .
    • Chromatography :
  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; adjust pH to 3.0 (with 0.1% TFA) for sharper peaks .

Q. What safety protocols are critical during experimental handling of this compound?

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent-based reactions to avoid inhalation .
  • Waste disposal : Segregate organic waste containing chloro or aromatic moieties and consult certified hazardous waste disposal services .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELXL for refinement, focusing on torsion angles (isopropoxy group) and hydrogen-bonding networks .
  • Twinned crystals : For low-resolution data, employ SHELXD for phase problem solutions and SHELXE for density modification .

Q. How should researchers address contradictions in pharmacological data for this compound?

  • Data reconciliation :

  • Dose-response variability : Conduct longitudinal studies (e.g., 3-wave panel design) to assess acute vs. chronic effects, as seen in analogous bioactive alcohols .
  • Meta-analysis : Aggregate data from in vitro (enzyme assays) and in vivo models (rodent metabolic studies) to identify confounding factors (e.g., metabolic stability) .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., oxidation to ketones). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes using AutoDock Vina; validate with experimental IC₅₀ values .

Q. How to design stability studies under varying environmental conditions?

  • Accelerated degradation : Expose the compound to UV light (254 nm), elevated humidity (75% RH), and temperatures (40°C) for 4–6 weeks. Monitor degradation via UPLC-PDA and identify byproducts via HRMS .
  • pH stability : Test solubility and stability in buffers (pH 1–13) to simulate gastrointestinal or storage conditions .

Q. What strategies evaluate enzyme interactions involving this compound?

  • Kinetic assays : Use Michaelis-Menten kinetics with recombinant enzymes (e.g., alcohol dehydrogenases). Measure KmK_m and VmaxV_{max} under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and enthalpy changes during enzyme-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.